2-Aminophenazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQTYDDJBYBCQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182942 | |
| Record name | 2-Phenazinamine (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2876-23-5 | |
| Record name | 2-Aminophenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2876-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenazine, 2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminophenazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenazinamine (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenazinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BHV6NY38X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 2 Aminophenazine and Its Congeners
Classical and Conventional Synthesis Pathways
Traditional approaches to the synthesis of 2-aminophenazine and its congeners have historically relied on cyclization and condensation reactions. These methods, while foundational, often require harsh reaction conditions.
Cyclization Reactions of Diphenylamine (B1679370) Derivatives
The intramolecular cyclization of appropriately substituted diphenylamine derivatives represents a direct and classical route to the phenazine (B1670421) core. A key precursor for the synthesis of this compound via this pathway is a suitably substituted 2-aminodiphenylamine (B160148). For instance, the oxidation of 2-aminodiphenylamine hydrochloride has been shown to yield isomeric phenazine pigments rsc.org. This process typically involves the formation of a bond between the two phenyl rings, facilitated by an oxidizing agent, to close the central dihydrophenazine ring, which is subsequently aromatized to the phenazine system. The position of the amino group on the resulting phenazine is determined by the substitution pattern of the starting diphenylamine.
Oxidative Condensation Approaches
Oxidative condensation reactions provide a versatile method for constructing the phenazine skeleton from more fundamental building blocks. A common strategy involves the reaction of an ortho-phenylenediamine with a substituted ortho-aminophenol or another ortho-phenylenediamine derivative under oxidative conditions.
The oxidation of o-phenylenediamine (B120857) itself can lead to phenazine derivatives. For example, the chemical oxidation of o-phenylenediamine with ferric chloride in acidic media has been reported to produce a mixture of 2,3-phenazinediamine and 3-aminophenazin-2-ol researchgate.net. The latter is a congener of this compound. The reaction proceeds through the oxidation of o-phenylenediamine to an o-benzoquinonediimine intermediate, which then undergoes condensation with a second molecule of o-phenylenediamine, followed by further oxidation to form the phenazine ring system researchgate.net. The formation of the hydroxylated product is attributed to the partial hydrolysis of an intermediate researchgate.net.
Furthermore, enzymatic oxidation provides a biomimetic route to phenazine synthesis. The horseradish peroxidase-catalyzed oxidation of o-phenylenediamine with hydrogen peroxide has been shown to yield 2,3-diaminophenazine nih.gov. This reaction is believed to proceed through a free-radical mechanism initiated by the abstraction of an amino hydrogen atom nih.gov.
The kinetics of oxidative condensation have been studied for related systems, such as the reaction of N,N-dialkyl-p-phenylenediamines with benzoylacetanilides, which proceeds via the formation of a p-benzoquinone di-imine intermediate rsc.org. Such studies provide mechanistic insights applicable to the synthesis of this compound.
Modern and Catalytic Synthetic Strategies
Contemporary synthetic chemistry has introduced more efficient, selective, and environmentally benign methods for the synthesis of heterocyclic compounds, including phenazines. These modern approaches often employ transition metal catalysts, mimic biological synthetic pathways, or utilize advanced technologies like microwave irradiation.
Transition Metal-Catalyzed Syntheses (e.g., Copper, Cobalt, Iron, Manganese, Zinc)
Transition metals have emerged as powerful catalysts for a variety of organic transformations, including the C-N bond-forming and cyclization reactions necessary for phenazine synthesis. While direct, comprehensive studies on the transition metal-catalyzed synthesis of this compound are not extensively detailed in the provided search results, the synthesis of related N-heterocyclic compounds using these metals suggests their high potential.
Copper (Cu): Copper catalysts are well-known for their utility in C-N cross-coupling reactions. Methodologies for the synthesis of various nitrogen-containing heterocycles, such as 2-aminophenyl benzothiazoles and aminoquinolines, have been developed using copper catalysis rsc.orgnih.gov. These reactions often proceed through domino intra- and intermolecular C-N cross-coupling pathways rsc.org. The principles of these copper-catalyzed amination and cyclization reactions are directly applicable to the design of synthetic routes toward this compound.
Cobalt (Co): Cobalt complexes have been investigated for their catalytic activity in the synthesis of nitrogen heterocycles. For example, cobalt complexes have been shown to catalyze the synthesis of quinoxaline (B1680401) and quinoline (B57606) derivatives through atom-economical processes eurekaselect.com. The ability of cobalt to facilitate dehydrogenative coupling and condensation reactions makes it a promising candidate for phenazine synthesis.
Iron (Fe): Iron is an abundant, inexpensive, and relatively non-toxic metal, making it an attractive catalyst for green chemistry. Iron-catalyzed reactions have been developed for the synthesis of complex N-heterocycles, such as 2-aminopyrimidines, via [2+2+2] cycloaddition reactions nih.gov. Furthermore, iron catalysts have been employed for the direct amination of aliphatic C-H bonds, showcasing their ability to facilitate the formation of C-N bonds under mild conditions nih.gov.
Manganese (Mn): Manganese catalysts have gained attention for their use in sustainable late-stage C-H functionalization of bioactive molecules nih.gov. Manganese-catalyzed dehydrogenative synthesis of quinazolin-4(3H)-ones and related N-heterocycles has been reported, highlighting its potential for constructing the phenazine core through similar dehydrogenative coupling strategies rsc.org.
Zinc (Zn): Zinc catalysts have been utilized in the synthesis of nitrogen-containing heterocycles like piperidines through tandem cyclopropane (B1198618) ring-opening/Conia-ene cyclization reactions semanticscholar.orgnih.gov. While mechanistically different from typical phenazine syntheses, it demonstrates the utility of zinc in promoting cyclization reactions to form N-heterocycles.
The table below summarizes the application of various transition metals in the synthesis of N-heterocyclic compounds, indicating their potential for the synthesis of this compound and its congeners.
| Metal Catalyst | Relevant Synthetic Applications | Potential for this compound Synthesis |
| Copper (Cu) | Synthesis of 2-aminophenyl benzothiazoles, aminoquinolines | High potential for C-N bond formation and cyclization steps. |
| Cobalt (Co) | Synthesis of quinoxalines, quinolines | Promising for dehydrogenative coupling and condensation reactions. |
| Iron (Fe) | Synthesis of 2-aminopyrimidines, direct C-H amination | Potential for sustainable and direct routes to the phenazine core. |
| Manganese (Mn) | Dehydrogenative synthesis of quinazolinones | Applicable for dehydrogenative coupling strategies. |
| Zinc (Zn) | Synthesis of piperidines | Potential utility in promoting cyclization reactions. |
Biosynthesis and Biomimetic Approaches
The natural world provides elegant and efficient blueprints for the synthesis of complex molecules. The biosynthesis of phenazines in microorganisms offers insights for developing biomimetic synthetic strategies.
Phenazines are biosynthesized from two molecules of chorismic acid nih.gov. A key intermediate in this pathway is 2-amino-2-desoxyisochorismic acid (ADIC), which is formed from chorismate by the enzyme PhzE nih.gov. The phenazine scaffold is then constructed through a series of enzymatic steps involving enzymes encoded by the phz operon nih.gov. Understanding these enzymatic transformations can inspire the design of chemoenzymatic or fully synthetic biomimetic routes to this compound.
Biomimetic approaches often seek to replicate the key bond-forming steps of a biosynthetic pathway using chemical reagents. For instance, the dimerization of amino acid-derived α-amino aldehydes has been explored as a short, biomimetic synthesis for 2,5-disubstituted pyrazines, which are structurally related to phenazines rsc.org. This suggests that similar strategies involving the condensation of reactive intermediates derived from simple precursors could be developed for this compound synthesis. Furthermore, the study of phenoxazinone synthase and the development of synthetic mimics that catalyze the oxidation of o-aminophenols provide valuable models for biomimetic phenazine synthesis rsc.orgnih.gov.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the synthesis of N-heterocycles is well-documented.
Microwave heating has been successfully employed for the synthesis of pyridophenoxazinone derivatives, which are structurally analogous to phenazines core.ac.uk. The optimized microwave-assisted procedure resulted in satisfactory yields in a significantly reduced reaction time of 30 minutes core.ac.uk. Similarly, microwave-assisted methods have been developed for the synthesis of 2-aminopyrimidines and other heterocyclic compounds, demonstrating the broad applicability of this technology researchgate.netmdpi.comnih.gov.
The key advantages of microwave-assisted synthesis in this context include:
Rapid Reaction Rates: Microwave irradiation can dramatically reduce reaction times from hours to minutes.
Improved Yields: In many cases, microwave heating leads to higher product yields compared to conventional methods.
Enhanced Selectivity: The focused heating provided by microwaves can sometimes lead to cleaner reactions with fewer byproducts.
While specific protocols for the microwave-assisted synthesis of this compound were not detailed in the provided search results, the successful application of this technology to the synthesis of closely related heterocyclic structures strongly suggests its potential for the efficient and rapid production of this compound and its congeners.
Atom-Economic and Sustainable Methodologies
In contemporary chemical synthesis, a significant emphasis is placed on the development of methodologies that are not only efficient in yield but also environmentally benign. This has led to the widespread adoption of principles like atom economy and sustainability. Atom economy, a concept developed by Barry Trost, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. rsc.org An ideal, 100% atom-economical reaction, such as a rearrangement or an addition reaction, incorporates all reactant atoms into the product, generating no waste byproducts. rsc.org
Sustainable, or "green," methodologies extend beyond atom economy to include the use of renewable starting materials, avoidance of hazardous solvents and reagents, and utilization of catalytic processes over stoichiometric ones. nih.gov Catalytic routes are inherently more sustainable as small amounts of a catalyst can facilitate a reaction multiple times, reducing waste compared to reactions that require a full equivalent of a reagent. rsc.org
While specific research detailing 100% atom-economic syntheses of this compound is not extensively documented, the principles are widely applied in the synthesis of related heterocyclic compounds. For instance, modern approaches to analogous structures often employ transition-metal-catalyzed cascade reactions, which are recognized for their efficiency and atom economy. nih.gov The development of a reagentless, 100% atom-economic iodosulfenylation of alkynes showcases the potential of such strategies, achieving excellent yields and high green chemistry metrics without the need for conventional purification. rsc.org Such protocols serve as a benchmark for developing future sustainable syntheses of phenazine derivatives. rsc.orgrsc.org Enzymatic catalysis, as demonstrated in the synthesis of pyrazinamide (B1679903) derivatives in a continuous-flow system, represents another frontier in sustainable chemistry, offering high yields under mild conditions in greener solvents. nih.gov
The table below illustrates key green chemistry metrics for a highly efficient, atom-economic process, providing a target for the development of sustainable this compound syntheses. rsc.org
| Metric | Value | Description |
| Atom Economy | 100% | All atoms from the reactants are incorporated into the final product. |
| Atom Efficiency | 96% | A measure of the actual product mass relative to the theoretical maximum. |
| Carbon Efficiency | 95.9% | The percentage of carbon from the reactants that is part of the final product. |
| Reaction Mass Efficiency | 95.93% | The ratio of the mass of the desired product to the total mass of reactants. |
| E-Factor | 0.19 | The ratio of the mass of waste to the mass of the product (lower is better). |
Precursor Chemistry and Reaction Mechanisms
The synthesis of the phenazine core, and specifically this compound, relies on the selection of appropriate precursor molecules and a fundamental understanding of the underlying reaction mechanisms. The most common strategies for constructing the tricyclic phenazine framework involve the condensation and subsequent oxidation of ortho-substituted aniline (B41778) derivatives. researchgate.net
A classical and versatile method is the reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent, such as a catechol, followed by an oxidative cyclization step. For this compound, this would typically involve a precursor like 1,2,4-triaminobenzene condensing with catechol or a related derivative. The final step is an oxidation, which can be achieved using various oxidizing agents or through aerial oxidation, often catalyzed by transition metal complexes. nih.gov
Modern synthetic routes often focus on building the phenazine skeleton from more readily available starting materials. For example, substituted 1,6-diaminophenazines and 1,6-disubstituted phenazine derivatives have been synthesized from precursors like 1,6-dichlorophenazine (B14720589) and 1,6-dihydroxyphenazine. nih.govrsc.org These methods demonstrate how functional groups can be introduced onto a pre-formed phenazine ring system. Palladium-mediated amination of chlorophenazines, for instance, provides a direct route to aminophenazine congeners. nih.govrsc.org
The reaction mechanism for phenazine formation generally proceeds through two key stages:
Condensation: The initial step is the formation of a dihydrophenazine intermediate. This occurs via a double nucleophilic attack of the amine groups of the ortho-phenylenediamine precursor onto the carbonyl carbons of the 1,2-dicarbonyl compound, followed by dehydration.
Aromatization (Oxidation): The unstable dihydrophenazine intermediate is then oxidized to form the stable, aromatic phenazine ring system. This step is often the driving force for the reaction and can be facilitated by air, chemical oxidants, or catalysts. In catalyzed reactions, the metal center often plays a crucial role in the electron transfer process required for oxidation. nih.govrsc.org
The following table summarizes various precursors used in the synthesis of phenazine derivatives, highlighting the versatility of precursor chemistry in this field. nih.govrsc.org
| Precursor(s) | Reagents/Conditions | Product Type |
| 1,6-Dihydroxyphenazine | 1,10-Diiododecane | Ether-linked phenazinophane |
| 1,6-Dichlorophenazine | Various amines, Palladium catalyst | Substituted 1,6-diaminophenazines |
| 1,6-Diaminophenazine | Acyl chlorides, followed by reduction | Substituted 1,6-diaminophenazines |
| 1,6-Bis(alkylamino)phenazines | Sebacoyl chloride | Amide-linked phenazinophane |
Chemical Modification and Derivative Exploration of 2 Aminophenazine
Synthesis of Substituted Phenazines
N-alkylation and N-acylation are fundamental reactions for modifying the amino group of 2-aminophenazine, enabling the synthesis of a diverse range of derivatives. These reactions typically involve the nucleophilic substitution of an alkyl or acyl halide by the amino group.
N-Alkylation: The direct alkylation of amines with alkyl halides can sometimes lead to a mixture of mono- and di-alkylated products. For laboratory purposes, N-alkylation is often focused on creating tertiary amines to avoid overalkylation. wikipedia.org A common method for achieving selective mono-N-alkylation of aromatic amines involves a two-step, one-pot reaction: first, condensation with an aldehyde (like benzaldehyde) to form an imine, followed by reduction with a reagent such as sodium borohydride. researchgate.net While this specific process has been detailed for aminophenols, the principles are applicable to other aromatic amines like this compound. Industrially, alcohols are often preferred over alkyl halides as alkylating agents due to their lower cost and the avoidance of salt byproducts. wikipedia.org
N-Acylation: N-acylation introduces an acetyl functional group onto an amine. nih.gov This reaction is widely used in organic synthesis, often as a means to protect amino groups. nih.govresearchgate.net Traditional reagents like acetyl chloride and acetic anhydride are effective but can be hazardous. nih.gov A widely applied industrial method for N-acylation is the Schotten-Baumann condensation, which reacts an acyl chloride with an amine in a basic aqueous solution. researchgate.net More modern and safer approaches utilize acetonitrile as both the acetylating agent and solvent, often catalyzed by alumina, in continuous-flow systems. nih.gov For more complex molecules like nucleosides, acylation can be achieved by dissolving the compound in an organic solvent such as pyridine and reacting it with an activated ester. google.com These varied methods provide a toolkit for synthesizing N-acylated this compound derivatives.
Table 1: Comparison of N-Alkylation and N-Acylation Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct N-Alkylation | Alkyl Halide, Amine | Mild conditions | Direct route | Risk of overalkylation wikipedia.org |
| Reductive Amination | Aldehyde, Amine, Sodium Borohydride | One-pot reaction | High selectivity for mono-alkylation researchgate.net | Indirect, two-step process |
| Schotten-Baumann N-Acylation | Acyl Chloride, Amine | Basic mixed solvent (e.g., water/organic) | Widely used, effective | May require hazardous acyl chlorides researchgate.net |
| Flow-Chemistry N-Acylation | Acetonitrile, Alumina Catalyst | High temperature (e.g., 200°C), high pressure | Safer reagents, good for scale-up nih.gov | Requires specialized equipment |
Electrophilic aromatic substitution reactions, such as halogenation and nitration, are key methods for functionalizing the phenazine (B1670421) core. The outcomes of these reactions are directed by the existing substituents on the aromatic rings.
Halogenation: The introduction of halogen atoms (Cl, Br, I) onto an aromatic ring provides a versatile handle for further synthetic transformations, such as cross-coupling reactions. nih.gov For amino-substituted heterocyclic compounds, direct halogenation can be achieved using various reagents. In studies on 2-aminopyrazine (B29847), N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) have been used effectively, with bromination and chlorination showing good yields in acetonitrile. researchgate.net The halogenation of 2-aminothiazoles has been shown to proceed through an addition-elimination mechanism, where the high regiospecificity is similar to that observed in ethylenic double bonds. rsc.org For this compound, the electron-donating amino group is an activating ortho-, para-director, meaning halogenation would be expected to occur at positions 1, 3, or on the unsubstituted ring.
Nitration: Nitration involves the introduction of a nitro group (–NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. researchgate.netgoogle.com The nitro group is strongly deactivating, making the ring less susceptible to further electrophilic substitution. libretexts.orglumenlearning.com The position of nitration is influenced by the existing substituents. For 1-alkoxy-2-aminobenzenes, nitration with nitric acid in sulfuric acid yields the 4-nitro derivative as the primary product. researchgate.net In the case of 2-aminopyridine (B139424), nitration can lead to N-nitration (forming 2-nitraminopyridine) as the kinetic product, which can then rearrange to ring-nitrated isomers (3-nitro- and 5-nitro-2-aminopyridine) as the thermodynamic products. sapub.org This highlights that for this compound, both N-nitration at the amino group and C-nitration on the aromatic rings are possible outcomes depending on the reaction conditions. The incorporation of a nitro group modifies the electronic properties and can lead to significant changes in the molecule's function. nih.gov
Phenazine N,N'-dioxides are an important class of derivatives, often synthesized through the oxidation of the parent phenazine. The introduction of the N-oxide functional groups alters the electronic properties and biological activity of the molecule. A common and effective method for N-oxidation involves the use of peroxy acids, such as 3-chloroperoxybenzoic acid (m-CPBA). nih.gov
The synthesis of N-oxides can be applied to a variety of heterocyclic systems. For instance, the N-oxides of various phenothiazine-based antipsychotic agents have been successfully synthesized by oxidizing the specific nitrogen atoms in the side chains with m-CPBA. nih.gov In another example, hydrogen peroxide in acetic acid has been used for the N-oxidation of pyridyl derivatives. google.com The synthesis of heterocyclic N-oxides is a key strategy in the development of energetic materials, as the introduction of oxygen atoms improves properties like oxygen balance and energy density. mdpi.com These synthetic strategies are directly applicable to this compound, allowing for the targeted synthesis of its corresponding N-oxide derivatives. The oxidation can potentially occur at one or both of the phenazine nitrogen atoms, leading to a mono-N-oxide or a di-N,N'-dioxide, depending on the stoichiometry and reaction conditions.
Structure-Reactivity Relationship Studies
The reactivity of the this compound ring system is significantly influenced by the electronic nature of its substituents. Substituents can alter the electron density of the aromatic rings, thereby affecting their susceptibility to electrophilic or nucleophilic attack. This is governed by a combination of inductive and resonance effects. lumenlearning.com
Activating Groups: Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more reactive towards electrophiles. libretexts.org The amino group (–NH₂) in this compound is a strong activating group due to its ability to donate a lone pair of electrons into the ring via resonance. This effect is stronger than its electron-withdrawing inductive effect. lumenlearning.comlibretexts.org Other EDGs, such as methyl (–CH₃) or methoxy (–OCH₃), also activate the ring, though typically to a lesser extent than an amino group. nih.gov
These substituent effects not only control the rate of reaction but also the position (regioselectivity) of the attack. Activating groups like the amino group direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org In contrast, most deactivating groups (except halogens) direct incoming electrophiles to the meta position. libretexts.org Understanding these relationships is crucial for predicting the outcome of synthetic modifications on the this compound scaffold.
Table 2: Effect of Common Substituents on Aromatic Ring Reactivity
| Substituent Group | Example | Effect on Reactivity | Directing Influence | Dominant Effect |
|---|---|---|---|---|
| Amino | –NH₂ | Strongly Activating | Ortho, Para | Resonance Donation libretexts.org |
| Alkyl | –CH₃ | Activating | Ortho, Para | Inductive Donation libretexts.org |
| Halogen | –Cl, –Br | Deactivating | Ortho, Para | Inductive Withdrawal libretexts.org |
| Nitro | –NO₂ | Strongly Deactivating | Meta | Inductive & Resonance Withdrawal libretexts.org |
The position of substituents on the phenazine core significantly impacts its electrochemical properties. For heterocyclic compounds like phenazines, properties such as oxidation potential are sensitive to the electronic environment, which is dictated by the nature and location of attached functional groups.
In a study of the related compound 2-aminophenothiazine (APH), it was found that the amino group has a notable effect on its electrochemical behavior. The oxidation potential of APH was measured to be 0.38 V (vs. Ag/AgCl), which is significantly lower than that of the unsubstituted phenothiazine parent molecule (0.69 V vs. Ag/AgCl). nih.govresearchgate.net This indicates that the electron-donating amino group makes the molecule easier to oxidize. nih.gov The initial oxidation of APH is a reversible one-electron process, but subsequent oxidations are irreversible, likely due to the reaction of short-lived intermediates. nih.gov
While direct electrochemical data for different positional isomers of this compound were not available in the searched literature, the principles observed in related systems like phenothiazines are highly relevant. The non-planar, butterfly-like structure of phenothiazines, with a dihedral angle of around 153 degrees for APH, is a key feature of this class of compounds. nih.gov The position of a substituent can affect this geometry, which in turn influences electronic and, therefore, electrochemical properties. It can be inferred that moving the amino group to different positions on the phenazine ring would similarly alter the molecule's oxidation and reduction potentials. For example, placing the amino group at a position that enhances its resonance effect with the heterocyclic nitrogen atoms would likely lower the oxidation potential further.
Rational Design and Combinatorial Approaches to Derivatives
The development of novel therapeutic agents often involves the strategic modification of a known bioactive scaffold. For this compound, researchers employ rational design and combinatorial chemistry to create derivatives with enhanced potency and selectivity. These approaches are grounded in understanding the structure-activity relationships (SAR), which dictate how specific chemical features of a molecule influence its biological effects.
Rational Design and Structure-Activity Relationship (SAR)
Rational design is a methodical approach to drug discovery that involves the incremental modification of a lead compound to optimize its biological activity. This process relies heavily on establishing a clear structure-activity relationship (SAR), where the effect of each chemical change is systematically evaluated.
In the context of this compound, a key strategy has been the derivatization of the 2-amino group to explore potential anticancer activities. A study focused on the synthesis and evaluation of a series of N-(phenazin-2-yl)benzamide derivatives revealed important SAR insights. nih.govresearchgate.net By introducing various substituted benzoyl groups to the amino function of the this compound core, researchers were able to probe how different electronic and steric properties influence cytotoxicity against various cancer cell lines.
The investigation found that the nature and position of substituents on the appended benzamide ring played a crucial role in the observed anticancer activity. For instance, the compound 2-chloro-N-(phenazin-2-yl)benzamide (Compound 4 in the study) exhibited a potent anticancer effect against human chronic myelogenous leukemia (K562) and human hepatocellular carcinoma (HepG2) cells. nih.govresearchgate.net Its activity was found to be comparable to the established anticancer drug cisplatin in these cell lines, while showing low to no effect on non-cancerous 293T cells. nih.govresearchgate.net This highlights a degree of selective toxicity, a desirable trait in cancer chemotherapy.
Other derivatives with different substitutions, such as methyl or methoxy groups, also showed positive anticancer activity, although to varying degrees. nih.govresearchgate.net The collective findings from this series of analogs help to build a predictive model for designing future this compound derivatives with improved therapeutic profiles.
| Compound Name | Modification on this compound Core | Key Research Finding (Anticancer Activity) |
|---|---|---|
| 2-chloro-N-(phenazin-2-yl)benzamide | Addition of a 2-chlorobenzoyl group to the amino moiety. | Showed potent anticancer effect against K562 and HepG2 cancer cells, comparable to cisplatin. nih.govresearchgate.net |
| 4-chloro-N-(phenazin-2-yl)benzamide | Addition of a 4-chlorobenzoyl group to the amino moiety. | Demonstrated good positive anticancer activity in vitro. nih.gov |
| 2-methyl-N-(phenazin-2-yl)benzamide | Addition of a 2-methylbenzoyl group to the amino moiety. | Showed good positive anticancer activity in vitro. nih.gov |
| N-(phenazin-2-yl)-4-(trifluoromethoxy)benzamide | Addition of a 4-(trifluoromethoxy)benzoyl group to the amino moiety. | Exhibited notable anticancer activity in vitro. nih.gov |
Combinatorial Approaches
While rational design focuses on the synthesis and testing of individual, carefully chosen compounds, combinatorial chemistry offers a method for the rapid synthesis of a large number of different but structurally related molecules. This collection of compounds, known as a chemical library, can then be subjected to high-throughput screening (HTS) to quickly identify molecules with a desired biological activity.
For the this compound scaffold, a combinatorial approach could be employed by reacting the core molecule with a wide array of chemical building blocks. For example, the 2-amino group serves as a convenient chemical handle that can be reacted with a diverse library of carboxylic acids, sulfonyl chlorides, or isocyanates to generate large libraries of amide, sulfonamide, or urea derivatives, respectively.
Although specific large-scale combinatorial syntheses focused on this compound are not extensively detailed in the literature, the principles are directly applicable. The synthesis of a focused series of benzamide derivatives demonstrates the foundational chemistry that could be expanded into a combinatorial format. nih.govresearchgate.net By automating this process and using a broad range of reactants, researchers could generate hundreds or thousands of unique this compound derivatives. This library would then be screened using automated, rapid biological assays (HTS) to identify "hits"—compounds that exhibit significant activity against a specific biological target, such as a particular cancer cell line or enzyme. These hits can then be selected for further optimization through more traditional rational design strategies.
Biological Roles and Mechanistic Investigations of 2 Aminophenazine Non Clinical Contexts
Microbial Biosynthesis and Ecological Significance
The production of phenazines, including 2-aminophenazine, is a well-documented trait of several microbial genera, playing a crucial role in their survival and interaction with the environment.
Production by Specific Microbial Genera (e.g., Pseudomonas, Streptomyces, Pantoea agglomerans)
Phenazine (B1670421) biosynthesis is observed in a diverse range of bacteria, including those from the genera Pseudomonas, Streptomyces, and Pectobacterium. nih.gov These microorganisms are often found in soil and plant-associated environments. nih.gov For instance, various species within the Pseudomonas genus are well-known phenazine producers. mdpi.com Strains of Pseudomonas fluorescens and Pseudomonas chlororaphis produce phenazine-1-carboxylic acid (PCA), which can be a precursor to other phenazine derivatives. nih.govusm.eduPseudomonas aeruginosa is notable for producing pyocyanin, a characteristic blue phenazine pigment. usm.edu Research has also identified phenazine-producing capabilities in members of Burkholderia and Brevibacterium. nih.gov
A study screening diverse bacteria from various habitats for the genetic potential to produce phenazines found that approximately 10% of the analyzed strains contained genes for phenazine biosynthesis. mdpi.com This indicates a widespread capability for phenazine production among different bacterial phyla, including Actinobacteria, Firmicutes, and Proteobacteria. mdpi.com
Biosynthetic Pathways and Precursors (e.g., Shikimic Acid Pathway, Chorismic Acid)
The biosynthesis of phenazines originates from the shikimic acid pathway. usm.edu A key precursor molecule is chorismic acid. nih.gov The core structure of phenazines is synthesized through a series of enzymatic reactions. mdpi.com The initial steps involve the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC) by the enzyme PhzE. mdpi.comusm.edu Subsequently, ADIC is transformed into trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) by PhzD. usm.eduresearchgate.net
Two molecules derived from DHHA are then condensed to form the basic tricyclic phenazine scaffold. nih.gov The final steps in the core biosynthesis are catalyzed by enzymes like the flavin-dependent PhzG, leading to the formation of phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC), depending on the bacterial species. usm.edu Further enzymatic modifications can then lead to a variety of phenazine derivatives.
Role in Microbial Interactions and Environmental Cycles
Phenazines are redox-active secondary metabolites that play a significant role in microbial competition and survival. usm.edunih.gov Their ability to accept and donate electrons allows them to generate reactive oxygen species (ROS), which exhibit broad-spectrum antimicrobial properties against bacteria, fungi, and parasites. nih.govusm.edunih.gov For example, phenazines produced by symbiotic Pseudomonas species in the plant rhizosphere can suppress soilborne diseases caused by fungal pathogens. usm.edu This contributes to the ecological fitness of the producing bacteria. nih.gov
Beyond direct antagonism, phenazines function as electron shuttles, which can facilitate microbial respiration by transferring electrons to alternative terminal acceptors. nih.gov They are also involved in iron chelation and can act as signaling molecules that regulate gene expression and contribute to biofilm formation and architecture. nih.gov The production of different phenazine derivatives by a single organism, such as 2-hydroxyphenazine-1-carboxylic acid (2-OH-PCA) by P. chlororaphis, suggests that these compounds may have diverse roles within a microbial population. nih.gov
Enzyme-Mediated Transformations and Bioreduction Mechanisms
The chemical structure of this compound and related compounds makes them substrates for various enzymatic transformations, which have been explored through mimetic studies and investigations of reductase enzyme interactions.
Mimetic Studies of Phenoxazinone Synthase Activity
Phenoxazinone synthase (PHS) is a copper-containing oxidase that catalyzes the oxidative coupling of 2-aminophenols to form the 2-aminophenoxazinone chromophore. researchgate.netnih.gov This reaction is a key step in the biosynthesis of natural products like actinomycin. researchgate.netnih.gov The mechanism of this complex six-electron oxidation has been investigated using synthetic copper complexes that mimic the activity of PHS. researchgate.netrsc.org
These biomimetic studies utilize various copper(II) complexes to catalyze the aerobic oxidation of o-aminophenol to 2-aminophenoxazin-3-one. rsc.org Kinetic studies of these reactions have provided insights into the catalytic efficiency of different complexes. For example, research has shown that the structure of the ligands coordinating the copper ions significantly influences the catalytic rate. rsc.org Mechanistic investigations suggest that the reaction proceeds through the formation of a substrate radical, followed by a series of oxidative dehydrogenation steps in the presence of molecular oxygen to yield the phenoxazinone product. rsc.org Isotopic labeling experiments have indicated that the oxygen atom incorporated into the phenoxazinone chromophore does not come from molecular oxygen, suggesting that the substrate itself is the source. rsc.org
Below is an interactive data table summarizing the catalytic efficiency of various copper complexes in mimicking phenoxazinone synthase activity.
| Complex | Kcat (h-1) | KM (M) | Kcat/KM (M-1s-1) | Reference |
|---|---|---|---|---|
| Complex 50 | - | 2.00E-03 | 7.50E+04 | rsc.org |
| Complex 51 | - | 2.90E-03 | 1.72E+04 | rsc.org |
| Complex 55 | - | - | 12 | rsc.org |
| Complex 56 | - | - | 16 | rsc.org |
| Complex 57 | - | - | 44 | rsc.org |
| Complex 60 | 7.80E+05 | - | - | rsc.org |
| Complex 62 | 6.20E+06 | - | - | rsc.org |
| Complex 69 | 1.77E+02 | - | - | rsc.org |
| Complex 70 | 15.03 | - | - | rsc.org |
Reductase Enzyme Interactions with Phenazine N-Oxides
The redox activity of phenazines makes them substrates for various reductase enzymes. While specific studies focusing solely on the interaction of reductase enzymes with this compound N-oxides are not prevalent in the provided context, the general principles of phenazine reduction are relevant. Laccases, which are multi-copper oxidases, can oxidize a range of substrates, including phenol (B47542) and aniline (B41778) derivatives, leading to the formation of dimeric structures like phenazines and phenoxazinones. rsc.orgresearchgate.net The susceptibility of a compound to enzymatic transformation by laccases depends on factors like the electron density at the amino group. researchgate.net
The broader class of aldo-keto reductases (AKRs) is known to interact with a wide variety of substrates. While the provided information details their interaction with other complex molecules, it highlights the general capacity of these enzymes to bind and reduce various compounds. mdpi.com The interaction typically involves the formation of hydrogen bonds and other non-covalent interactions within the enzyme's active site. mdpi.com It is plausible that phenazine N-oxides, with their electrophilic nitrogen-oxygen bond, could serve as substrates for certain reductase enzymes, leading to their reduction back to the parent phenazine.
Interactions with Biological Macromolecules (e.g., DNA, Proteins)
The interaction of this compound with biological macromolecules is a critical area of investigation to understand its potential biological roles in non-clinical contexts. Research in this area has explored its binding mechanisms with DNA and proteins, providing insights into how this compound may influence cellular functions at a molecular level.
Mechanistic Studies of Binding Interactions
Interaction with DNA:
While direct mechanistic studies on the binding of this compound to DNA are limited, research on its derivative, 2,3-diaminophenazine (DAP), provides valuable insights. Spectroscopic and molecular docking studies have been employed to elucidate the nature of these interactions.
Fluorescence quenching studies have shown that the fluorescence intensity of DAP decreases significantly upon the addition of DNA. nih.gov This quenching is attributed to photoelectron transfer from the guanine (B1146940) bases of DNA to the excited state of the phenazine compound, suggesting a close association. nih.gov The binding constant (K_b) for the interaction of DAP with single-stranded DNA (SS-DNA) has been calculated to be 3.2 × 10³ M⁻¹, indicating a moderate binding affinity. nih.gov Such interactions are often driven by electrostatic forces or groove binding. nih.gov
Molecular docking simulations further support the binding of phenazine derivatives to the minor groove of DNA. This preference is attributed to lower steric hindrance and favorable electrostatic interactions within the narrower groove. nih.gov The calculated binding affinity for DAP with DNA was found to be -7.3 kcal/mol, indicating a spontaneous and favorable interaction. nih.gov Thermal denaturation experiments have also shown that the presence of DAP increases the melting temperature (T_m) of SS-DNA, providing further evidence of a stabilizing interaction. nih.gov
It is important to note that these studies were conducted on a derivative, and further research is needed to specifically elucidate the binding mechanism and affinity of this compound with DNA.
Interaction with Proteins:
Direct studies on the interaction of this compound with specific proteins are not extensively documented in the available literature. However, research on the binding of structurally related phenoxazine (B87303) derivatives to bovine serum albumin (BSA) offers a model for understanding potential protein interactions. These studies, utilizing techniques like gel filtration and equilibrium dialysis, have shown that phenoxazine derivatives bind to hydrophobic regions on the albumin molecule. nih.gov The binding affinity is often correlated with the lipophilicity (octanol-water partition coefficient) of the compound. nih.gov Given the structural similarities, it can be hypothesized that this compound may also interact with proteins like serum albumin through hydrophobic interactions, but specific mechanistic studies are required to confirm this.
Modulation of Cellular Processes in Model Systems (In Vitro/Non-Human In Vivo)
Investigations into the effects of this compound and its analogs on cellular processes in non-human in vitro systems have revealed their potential to modulate cell viability and specific cellular pathways.
Studies on 2-aminopyrazine (B29847) analogs, which share a similar core structure with this compound, have demonstrated trypanocidal activity in in vitro models of Human African Trypanosomiasis. nih.govnih.gov These compounds were effective against Trypanosoma brucei subspecies at submicromolar concentrations. nih.gov Importantly, these analogs exhibited a high degree of selectivity, showing significantly lower cytotoxicity towards mammalian cell lines. nih.govnih.gov For instance, one 2-aminopyrazine analog displayed a selectivity window of over 200-fold when comparing its trypanocidal activity to its effect on mammalian cells. nih.gov
Furthermore, studies on 2,3-diaminophenazine (DAP) have assessed its cytotoxicity in human cell lines (HeLa and HEY A8) as a measure of its potential as a biomolecular probe. After a 24-hour incubation period, both cell lines showed high viability (over 81-82%), indicating low cytotoxicity of DAP at the tested concentrations. researchgate.net This low toxicity, coupled with its ability to permeate cell membranes, suggests that phenazine derivatives can be taken up by cells without causing immediate, widespread cell death. researchgate.net
While these findings are with related compounds, they suggest that this compound could potentially modulate cellular processes in various model systems. However, direct studies on the specific effects of this compound on cellular pathways such as proliferation, differentiation, and apoptosis in non-human in vitro models are needed to fully understand its biological activity.
Redox Chemistry in Biological Environments (Mechanistic Focus)
The redox chemistry of phenazine compounds is central to their biological activities. In biological environments, the ability of this compound to undergo reversible oxidation-reduction reactions can lead to interactions with and modulation of cellular redox systems.
Phenazines are known to be redox-active compounds that can participate in electron transfer reactions. researchgate.net The electrochemical properties of phenazines, including their redox potentials, are influenced by the electronic nature and position of their substituents. dntb.gov.ua In biological systems, a key aspect of their redox chemistry is the potential interaction with biological thiols, such as glutathione (B108866) (GSH). researchgate.netresearchgate.netnih.govnih.govmdpi.com
A proposed mechanistic pathway involves the ability of phenazines to act as redox cyclers. In this process, the phenazine molecule can be reduced by cellular reductants, such as NADPH, to its radical or dihydro form. This reduced form can then react with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide (B77818) radicals, while the phenazine is reoxidized to its original state. This cycle can lead to an increase in oxidative stress within the cell.
Furthermore, the interaction of phenazines with metal ions, such as copper, which can be complexed with glutathione, may also play a role in their redox chemistry. researchgate.net The formation of such complexes can influence the generation of superoxide radicals. researchgate.net
The following table summarizes the key aspects of the redox chemistry of phenazine-related compounds in biological contexts:
| Feature | Description | Potential Implication for this compound |
| Redox Cycling | Ability to accept electrons from cellular reductants and transfer them to molecular oxygen, generating ROS. | May induce oxidative stress in biological systems. |
| Interaction with Thiols | Potential to oxidize low molecular weight thiols (e.g., glutathione) and protein cysteine residues. | Could disrupt cellular redox signaling and antioxidant defenses. |
| Modulation by Substituents | The amino group on the phenazine ring can influence its redox potential and reactivity. | The specific redox properties of this compound will determine its precise biological activity. |
| Metal Ion Interaction | Potential to interact with metal-thiol complexes, influencing redox reactions. | Could modulate metal-dependent cellular processes. |
Further electrochemical and mechanistic studies are necessary to fully characterize the redox behavior of this compound in various biological environments and to understand its specific interactions with cellular redox components.
Applications of 2 Aminophenazine in Advanced Technologies and Materials Science
Electrochemical Sensor Development
The electroactive nature of 2-aminophenazine, coupled with the reactive amino group, allows for its effective integration into various electrochemical sensing platforms. These sensors leverage the compound's ability to participate in redox reactions and to bind with specific analytes, leading to measurable changes in electrical signals.
Nitrite Detection Platforms
Electrochemical sensors are a promising alternative to traditional methods for nitrite detection, offering advantages such as high selectivity, simplicity, and low cost. While various materials have been explored for constructing these sensors, the fundamental principle often involves the electro-oxidation of nitrite. In acidic solutions, nitrite anions are protonated to form nitrous acid (HNO2), which is then electrochemically oxidized. The resulting change in current is proportional to the nitrite concentration. The sensitivity and selectivity of these sensors can be significantly enhanced by modifying the electrode surface with nanomaterials like graphene and carbon nanotubes, which provide a larger surface area and improved electron transfer kinetics nih.govnih.gov. The incorporation of molecules like this compound onto these platforms can further enhance performance due to the catalytic properties of the phenazine (B1670421) ring and the potential for specific interactions with nitrite ions.
| Sensor Platform Component | Analyte | Detection Principle | Key Advantages |
| Graphene-based materials | Nitrite (NO2-) | Electro-oxidation | High sensitivity, stability, reproducibility nih.gov |
| Carbon nanotubes | Nitrite (NO2-) | Electro-oxidation | Enhanced electron transfer kinetics nih.gov |
| Conducting polymers | Nitrite (NO2-) | Electrocatalytic oxidation | Low detection limits nih.gov |
Heavy Metal Ion Sensing (e.g., Pb2+)
The detection of heavy metal ions is crucial due to their high toxicity and persistence in the environment nih.gov. Electrochemical sensors provide a rapid and sensitive means for their detection unimap.edu.my. The amino group on this compound plays a critical role in the development of sensors for heavy metal ions like lead (Pb2+). This is because the lone pair of electrons on the nitrogen atom of the amino group can form coordination bonds with metal ions mdpi.com. This interaction can be harnessed to create selective and sensitive electrochemical sensors. When this compound is immobilized on an electrode surface, the binding of Pb2+ ions to the amino groups can alter the electrochemical properties of the sensor, leading to a detectable signal change. The selectivity of such sensors arises from the specific chemical interactions and the strength of the coordination bonds formed between the amino groups and the target metal ion mdpi.com.
| Sensor Component | Target Ion | Sensing Mechanism | Performance Metric |
| Amino-functionalized materials | Pb2+ | Coordination bonding | High sensitivity and selectivity mdpi.com |
| Glutathione-based probes | Pb2+ | Complexation | Low limit of detection mdpi.com |
| Nanoparticle-based sensors | Various Heavy Metals | Enhanced surface area and reactivity | Improved sensitivity unimap.edu.my |
Graphene Oxide/Polypyrrole Composites in Sensing Applications
Graphene oxide (GO) and polypyrrole (PPy) are frequently used to create composite materials for electrochemical sensors due to their synergistic properties researchgate.netrsc.org. GO offers a large surface area and good dispersibility, while PPy, a conducting polymer, provides excellent electrical conductivity and environmental stability researchgate.net. Composites of GO and PPy have been successfully employed in the detection of various analytes, including heavy metal ions mdpi.com. The incorporation of this compound into a GO/PPy composite can further enhance the sensor's performance. The amino groups of this compound provide specific binding sites for target analytes, such as Pb2+ ions, leading to high selectivity mdpi.com. The PPy matrix serves to immobilize the this compound and facilitate efficient charge transfer, while the GO provides a robust and high-surface-area support. This combination of materials results in a sensor with improved sensitivity, selectivity, and stability mdpi.comresearchgate.net.
| Composite Material | Target Analyte | Role of this compound | Key Feature of Composite |
| Graphene Oxide/Polypyrrole | Pb2+ | Provides selective binding sites | Synergistic effect of GO and PPy mdpi.comresearchgate.net |
| Graphene Oxide/Polypyrrole | Dopamine | Enhanced sensitivity and selectivity | High surface area and conductivity rsc.org |
Functional Materials and Dye Chemistry
The extended π-conjugated system of the phenazine core in this compound gives rise to its characteristic chromophoric and fluorophoric properties. These properties are exploited in the development of functional dyes and fluorescent materials for a range of applications.
Role as Chromophores and Fluorophores
Phenazine derivatives are a significant class of compounds known for their photophysical and chemical properties, making them valuable in the development of novel functional materials researchgate.net. As a substituted phenazine, this compound functions as a chromophore, absorbing light in the UV-visible region, and as a fluorophore, emitting light upon excitation. The absorption and emission properties can be tuned by modifying the chemical structure, for instance, by introducing different substituent groups onto the phenazine core rsc.orgdntb.gov.ua. The amino group in this compound acts as an electron-donating group, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule, thereby affecting its color and fluorescence properties rsc.org. These characteristics make this compound and its derivatives suitable for use as dyes and fluorescent probes researchgate.netgoogle.com.
| Property | Description | Influencing Factors | Application |
| Chromophore | Absorbs light in the UV-visible spectrum. | Molecular structure, substituents rsc.org | Dyes and pigments google.com |
| Fluorophore | Emits light upon excitation. | Solvent polarity, pH bachem.com | Fluorescent probes, solid-state emitters rsc.org |
Development of Fluorescent Polypyridyl Materials
The fluorescent properties of this compound can be integrated into larger polymeric structures to create advanced functional materials. Polypyridyl materials, which contain repeating pyridine units, are known for their interesting electronic and optical properties. By incorporating a fluorescent unit like this compound into a polypyridyl backbone, it is possible to develop new materials with tailored emission characteristics. The phenazine core can act as the emissive center, while the polypyridyl chain can influence properties such as solubility, processability, and solid-state packing. The interaction between the phenazine unit and the pyridyl groups can also lead to unique photophysical behaviors, such as aggregation-induced emission (AIE), where the material becomes more emissive in the aggregated or solid state rsc.org. Such materials have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Applications in Advanced Organic Materials
The incorporation of this compound and its derivatives into advanced organic materials is a burgeoning area of research, driven by the compound's favorable electronic properties. The amino group acts as a strong electron donor, which can be strategically utilized to tune the optical and electrical characteristics of materials for applications in organic electronics.
Organic Light-Emitting Diodes (OLEDs): While direct applications of this compound in commercial OLEDs are not yet widespread, the broader class of phenazine derivatives is being explored for use in emissive layers. The inherent fluorescence of the phenazine core, combined with the charge-donating nature of the amino group, can be harnessed to create materials that emit light across the visible spectrum. Research into donor-acceptor type molecules, where an electron-donating moiety like an amine is coupled with an electron-accepting core, is a promising strategy for developing new OLED emitters. The design of such molecules allows for the tuning of the energy levels (HOMO and LUMO) to achieve efficient charge injection and recombination, leading to high-performance OLED devices.
Organic Field-Effect Transistors (OFETs): Organic semiconductors are the active components in OFETs, and their performance is largely dictated by their charge carrier mobility. While comprehensive studies on this compound specifically as the active layer in OFETs are limited, the electronic characteristics of aminophenazines suggest their potential. The electron-donating amino group can enhance p-type (hole) transport. The performance of OFETs is critically dependent on the molecular packing in the solid state, which influences the intermolecular charge transfer. Research on related organic semiconductors has shown that parameters such as carrier mobility, on/off current ratio, and threshold voltage are key metrics for evaluating device performance nih.gov. For instance, OFETs based on other organic semiconductors have demonstrated the ability to detect various analytes, including amines, showcasing the sensitivity of these devices to molecular interactions mdpi.com.
Conductive Polymers: The synthesis of conductive polymers incorporating the this compound moiety is another area of interest. The polymerization of aminonaphthalene, a related aromatic amine, has been shown to yield polymers with electrical conductivity ias.ac.in. By analogy, poly(this compound) could exhibit conductive properties due to the extended π-conjugation along the polymer backbone. The electrical conductivity of such polymers can be further enhanced through doping, which introduces charge carriers into the material du.ac.ir. The synthesis and characterization of polymers containing disulfide or diselenide linkages with aminophenyl groups have also been explored, indicating a variety of approaches to creating novel conductive polymeric systems researchgate.net.
Electrochemical Energy Storage and Redox Mediators
The reversible redox behavior of phenazine derivatives makes them highly suitable for applications in electrochemical energy storage, particularly in redox flow batteries, and as redox mediators in various electrochemical processes.
Phenazine Derivatives in Redox Flow Batteries
Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and organic redox-active materials are being extensively investigated as alternatives to traditional metal-based systems. Phenazine derivatives are attractive candidates due to their ability to undergo reversible two-electron transfer, their high chemical stability, and the tunability of their redox potentials through chemical modification.
The introduction of electron-donating groups, such as the amino group in this compound, or electron-withdrawing groups can systematically shift the redox potential of the phenazine core to more negative or positive values, respectively researchgate.net. This tunability allows for the rational design of both anolytes (negative electrolytes) and catholytes (positive electrolytes) for RFBs. Machine learning models have been developed to predict the redox potentials of a wide range of phenazine derivatives, accelerating the discovery of new high-performance materials for energy storage chemrxiv.org.
Redox Behavior and Charge Transfer Characteristics
The electrochemical properties of this compound are central to its functionality in energy storage and as a redox mediator. Cyclic voltammetry is a key technique used to characterize the redox potentials and electron transfer kinetics of such compounds nih.gov.
Redox Potentials: The redox potential of a molecule determines the energy at which it will accept or donate electrons. For phenazine derivatives, these potentials can be precisely measured using techniques like cyclic voltammetry ias.ac.inbu.edu. The presence of the amino group in this compound is expected to lower its reduction potential compared to the parent phenazine molecule, making it a better electron donor. The specific redox potential values are crucial for designing efficient redox couples in batteries and for selecting appropriate mediators for catalytic cycles.
Electron Transfer Kinetics: The rate at which a molecule can transfer electrons at an electrode surface is described by the heterogeneous electron transfer rate constant (k₀). This parameter is critical for the efficiency of electrochemical devices. Studies on related organic molecules, such as viologen derivatives and other phenazine compounds, have shown that electron transfer rates can be influenced by molecular structure and the nature of the electrode material researchgate.netnih.govd-nb.info. The kinetics of electron transfer for phenazine-based photoredox catalysts have been investigated, revealing that the structure of the phenazine core and its substituents significantly impacts the electron transfer rates uiowa.edu. For instance, rate coefficients for electron transfer can be as high as ~10¹⁰ M⁻¹ s⁻¹ uiowa.edu.
Charge Transfer Complexes: this compound, with its electron-rich amino group, can act as an electron donor to form charge-transfer (CT) complexes with suitable electron acceptors. The formation of these complexes can be studied using spectroscopic techniques, and their thermodynamic parameters, such as the formation constant (K_CT) and Gibbs free energy change (ΔG°), can be determined researchgate.netorientjchem.orgnih.govhbku.edu.qa. The study of CT complexes provides valuable insights into the intermolecular forces and electronic interactions that govern charge transfer processes, which are fundamental to the operation of many organic electronic and electrochemical systems nih.gov.
Interactive Data Table: Electrochemical Properties of Phenazine Derivatives
| Compound | Redox Potential (V vs. ref) | Electron Transfer Rate Constant (k₀) (cm/s) | Key Application |
| Phenazine | -0.45 (vs. Ag/AgCl) | Varies with conditions | Parent compound for derivatives |
| This compound | Expected to be more negative than phenazine | Not explicitly reported | Advanced organic materials, Redox mediators |
| Neutral Red | -0.56 (pH 7) | High | Redox indicator, Biosensors |
| Safranin T | -0.51 (pH 7) | High | Redox indicator, Photosensitizer |
Interactive Data Table: Performance of Organic Field-Effect Transistors (OFETs) with Amine-Containing Semiconductors
| Semiconductor Material | Mobility (cm²/Vs) | On/Off Ratio | Substrate |
| DPP-T-TT | 0.25 | ~9.2 x 10³ | Al/P(VDF-TrFE-CFE)/PMMA |
| Pentacene | Up to 40 (single crystal) | > 10⁶ | SiO₂ |
| C₁₃H₂₇-BTBT | 2.75 | > 10⁶ | SiO₂ |
Advanced Analytical Methodologies for 2 Aminophenazine and Its Derivatives
Spectroscopic Characterization Methods
Fluorescence Spectroscopy and Quantum Yield Analysis
Fluorescence spectroscopy is a crucial technique for understanding the photophysical properties of organic molecules, including 2-aminophenazine and its derivatives. This compound (2-aphz) itself is recognized as a fluorescent unit rsc.orgrsc.org. A notable derivative, 7-aminodipyrido[3,2-a∶2′,3′-c]phenazine (7-amino-dppz) 1, synthesized by integrating 2-aphz with 2,2′-bipyridine (bpy), demonstrates efficient fluorescence rsc.orgrsc.org. This compound exhibits fluorescence at 517 nm with a reported quantum yield (Φ) of 0.24 in dichloromethane (B109758) rsc.orgrsc.org. The photophysical behavior of 7-amino-dppz 1 suggests that its emitting state is primarily localized on the phenazine (B1670421) moiety, resulting in fluorescence properties similar to the parent 2-aphz rsc.orgrsc.org. Furthermore, the interaction of metal cations with the bpy chelating site in 7-amino-dppz 1 induces observable fluorescence changes, indicating effective electronic communication between the bpy unit and the phenazine fluorophore rsc.orgrsc.org.
The quantum yield (Φ) is a fundamental parameter quantifying the fluorescence efficiency of a compound, defined as the ratio of emitted photons to absorbed photons spectroscopyeurope.comedinst.comd-nb.info. Its determination can be achieved through absolute methods, often employing an integrating sphere, or relative methods, which compare the fluorescence intensity of a sample to that of a known standard spectroscopyeurope.comedinst.comd-nb.info. While specific quantum yield data for a wide range of this compound derivatives are not extensively detailed in the provided literature, the general methodologies for quantum yield determination are well-established, with compounds like 2-aminopyridine (B139424) serving as reference standards spectroscopyeurope.comedinst.com.
| Compound | Emission Wavelength (nm) | Quantum Yield (Φ) | Solvent | Reference |
| 7-amino-dppz 1 | 517 | 0.24 | Dichloromethane | rsc.orgrsc.org |
Surface-Enhanced Raman Spectroscopy (SERS) Applications
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that significantly amplifies Raman signals from molecules adsorbed onto nanostructured metal surfaces, enabling the detection and characterization of analytes at very low concentrations frontiersin.orgrsc.org. For phenazine derivatives, SERS has found specific applications. For instance, 2,3-diaminophenazine (DAP), a derivative of phenazine, is Raman-active and exhibits a strong SERS signal when adsorbed onto silver nanoparticles (Ag NPs) lookchem.com. This property has been leveraged for the detection of mercury ions, where the SERS intensity of DAP correlates with mercury concentration, allowing for detection down to 1.0 nM lookchem.com.
Electrochemical Characterization Techniques
Electrochemical methods are indispensable for probing the redox behavior, electronic structure, and reaction mechanisms of organic compounds like this compound and its derivatives.
Cyclic Voltammetry and Differential Pulse Voltammetry
Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to study the redox states of compounds, determine their oxidation and reduction potentials, and assess the stability of the resulting products als-japan.com. It is often a preliminary step for other electrochemical investigations als-japan.com. Key analytical parameters derived from CV include peak potentials (Ep), the separation between forward and reverse peaks (ΔEp), and the ratio of reverse to forward peak currents (ip,rev / ip,fwd) asdlib.org. The ΔEp value is particularly characteristic of a specific redox species asdlib.org. Phenazine derivatives, including this compound (2-APz), have been subjected to CV analysis, revealing insights into their electrochemical behavior researchgate.netnih.gov. Studies have shown that electron-donating amine groups on phenazine molecules tend to lower their redox potentials researchgate.net.
Differential Pulse Voltammetry (DPV) offers enhanced sensitivity, particularly for analyzing analytes at very low concentrations, by minimizing charging current effects wikipedia.org. This technique involves applying a series of voltage pulses to a linearly scanned potential, with the difference in current measured just before each pulse change plotted against potential wikipedia.org. DPV is valuable for determining redox properties, the number of electrons and protons involved in redox processes, and can achieve detection limits as low as 10⁻⁸ M wikipedia.orgmdpi.com. For aminoquinoline derivatives, DPV and related techniques like adsorptive stripping voltammetry (DPASV) have been successfully employed for quantification, with detection limits reaching 10⁻⁷ M researchgate.netrsc.org. The electrochemical behavior of these compounds is often pH-dependent, with peak potentials shifting due to the protonation of amino groups researchgate.net.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to characterize complex electrochemical systems by analyzing their response to a small alternating current (AC) signal across a range of frequencies metrohm.commtxlabsglobal.comresearchgate.netau.dk. EIS is instrumental in distinguishing the contributions of various physical and chemical phenomena within a system, offering insights not readily obtainable through traditional electrochemical methods metrohm.com. The data obtained from EIS are typically interpreted by fitting them to equivalent electrical circuits, which model the system's resistance, capacitance, and other electrochemical properties researchgate.netresearchgate.net. This allows for a detailed understanding of charge transfer processes, interfacial behavior, and reaction kinetics mtxlabsglobal.comnih.gov. While specific EIS studies directly on this compound derivatives were not detailed in the provided search results, the technique is broadly applicable to the electrochemical characterization of organic molecules and their interfaces metrohm.commtxlabsglobal.comresearchgate.netau.dknih.govmdpi.comrsc.org.
Computational and Theoretical Studies of 2 Aminophenazine
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to phenazine (B1670421) and its derivatives to predict their geometry, stability, and chemical reactivity. rsc.org For 2-aminophenazine, DFT calculations are crucial for optimizing the molecular structure, determining the distribution of electron density, and analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of the HOMO and LUMO are key indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. The HOMO-LUMO energy gap is an important parameter that helps characterize the chemical reactivity and kinetic stability of the molecule. nih.gov In studies of phenazine derivatives, DFT calculations have been used to understand how different functional groups affect redox potentials and solvation free energies. rsc.org The introduction of an amino group at the 2-position is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack and oxidation compared to the parent phenazine.
Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the phenazine ring and the amino group, indicating these as potential sites for protonation or interaction with electrophiles.
| Parameter | Significance | Typical Application |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure with corresponding bond lengths and angles. | Foundation for all other computational studies. |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicting reactivity towards electrophiles and oxidation potential. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicting reactivity towards nucleophiles and reduction potential. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and electronic excitation energy. | Assessing kinetic stability and predicting electronic transitions. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifying reactive sites for electrophilic and nucleophilic attack. |
| Vibrational Frequencies | Predicts the infrared and Raman spectra of the molecule. | Aiding in the interpretation of experimental spectroscopic data. |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. scirp.org It is a primary tool for predicting and interpreting UV-visible absorption and emission spectra. For molecules like this compound, TD-DFT can elucidate the nature of electronic transitions, such as π → π* or n → π* transitions, and calculate their corresponding excitation energies and oscillator strengths.
Studies on related heterocyclic systems, such as phenoxazines and other phenazine derivatives, have successfully used TD-DFT to guide the design of molecules with specific photophysical properties, like absorption in the visible light spectrum. nih.gov These calculations can reveal how substituents, like the amino group on this compound, influence the absorption and emission wavelengths. The amino group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted phenazine. TD-DFT calculations can also provide insights into the nature of the excited state, such as identifying charge-transfer characteristics, which are crucial for applications in photoredox catalysis and materials science. nih.govmdpi.com
| Property | Description | Application |
|---|---|---|
| Absorption Wavelengths (λmax) | Wavelengths of maximum absorption in the UV-visible spectrum. | Predicting the color and light-absorbing characteristics of the molecule. researchgate.net |
| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of an electronic transition. | Predicting the intensity of spectral absorption bands. scirp.org |
| Excited State Energies | Energies of singlet (S1, S2, ...) and triplet (T1, T2, ...) states. | Understanding photochemical pathways and phosphorescence. mdpi.com |
| Nature of Transitions | Assignment of transitions (e.g., π → π, n → π, charge transfer) based on contributing molecular orbitals. | Rationalizing the observed photophysical behavior. |
| Emission Wavelengths (Fluorescence) | Prediction of the emission spectrum from the first singlet excited state (S1). | Estimating the fluorescence properties of the compound. |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the behavior of molecules over time, providing insights into their conformational dynamics and interactions with other molecules.
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. dovepress.com An MD simulation calculates the trajectory of each atom in a system by numerically solving Newton's equations of motion, providing a detailed view of the molecule's dynamic behavior. For a molecule like this compound, MD simulations can be used to explore its conformational landscape. This includes analyzing the rotation around the C-N bond of the amino group and the slight puckering or butterfly motion of the phenazine ring system.
By simulating the molecule in a solvent, such as water or an organic solvent, MD can reveal how intermolecular interactions influence its preferred conformations. uni-halle.de Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, the Radius of Gyration (Rg) to measure compactness, and the analysis of hydrogen bonding patterns between the amino group and solvent molecules. Such simulations are essential for understanding how the molecule behaves in a realistic environment, which is a prerequisite for studying its interaction with larger biomacromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.
Computational studies have been performed on 2-phenazinamine derivatives to explore their potential as anticancer agents by targeting specific enzymes. eurekaselect.comresearchgate.net In one such study, derivatives of 2-phenazinamine were docked into the active site of the Bcr-Abl tyrosine kinase, an enzyme implicated in chronic myeloid leukemia. Using software like Autodock, researchers identified plausible binding poses and calculated the binding energies, which estimate the affinity of the ligand for the protein. eurekaselect.comresearchgate.net The results indicated that these compounds could form interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the enzyme's active site. For instance, certain derivatives exhibited binding energies comparable to or better than standard drugs, suggesting their potential as inhibitors. researchgate.net
| Compound | Binding Energy (kcal/mol) | Note |
|---|---|---|
| Standard Drug | -6.79 | Reference value for comparison. |
| Derivative 5b | -7.46 | Shows stronger predicted binding affinity than the standard. |
| Derivative 6c | -8.51 | Shows the strongest predicted binding affinity among the studied derivatives. |
Structure-Property Relationship Predictions
Predicting the properties of a molecule based on its structure is a central goal of computational chemistry, often achieved through Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the chemical structure, represented by calculated molecular descriptors, and a specific property, such as biological activity or a physical characteristic.
For 2-phenazinamine derivatives, Group-based QSAR (G-QSAR) studies have been conducted to understand the structural requirements for their anticancer activity. eurekaselect.comresearchgate.net In these studies, a series of compounds with varying substituents were analyzed to build a predictive model. The model identified that lipophilicity, represented by the descriptor XlogP (the octanol-water partition coefficient), was highly influential in determining the biological activity of the compounds. researchgate.net This suggests that molecules with optimal lipophilicity are more likely to exhibit potent anticancer effects, a finding that is crucial for guiding the design of new, more effective derivatives. Such studies demonstrate the power of computational models to rationalize experimental observations and formulate clear design principles for future research. nih.govresearchgate.net
Prediction of Redox Potentials and Electronic Descriptors
Density Functional Theory (DFT) has been extensively employed to perform high-throughput computational screenings of phenazine derivatives to predict their redox potentials. rsc.orgrsc.org These studies have been instrumental in establishing structure-property relationships that govern the electrochemical behavior of these compounds.
A key finding from these computational investigations is the significant influence of substituent groups on the redox potential of the phenazine core. The introduction of electron-donating groups (EDGs), such as the amino group (-NH2) in this compound, has been shown to shift the redox potential to more negative values. rsc.org Conversely, electron-withdrawing groups (EWGs) tend to shift the potential towards more positive values. This tunability is a critical aspect in the design of materials for specific electrochemical applications.
In a comprehensive computational study, the redox potentials of approximately 200 phenazine derivatives were calculated, revealing the profound impact of both the nature of the functional group and its position on the phenazine ring. rsc.org For instance, the strategic placement of electron-donating groups can lead to a redox potential that is equal to or even more negative than that of a fully functionalized phenazine. rsc.org Specifically, the addition of amino groups can modify the redox potential by as much as -0.65 V compared to the parent phenazine. rsc.org
The electronic properties of phenazine derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial descriptors that can be accurately predicted using DFT. These frontier orbitals are fundamental to understanding the electronic transitions and charge transfer characteristics of the molecule. The HOMO-LUMO energy gap is a key parameter that correlates with the chemical reactivity and kinetic stability of the compound.
While specific DFT-calculated values for this compound were not explicitly detailed in readily available tables within the surveyed literature, the general trends observed for amino-substituted phenazines provide a strong indication of its expected electronic and redox properties. The data from broader computational screenings of phenazine derivatives can be used to estimate these values.
Table 1: Representative DFT-Calculated Properties of Amino-Substituted Phenazines (Illustrative)
| Compound | Predicted Redox Potential (V vs. SHE) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1-Aminophenazine | Data not explicitly available in reviewed sources | Data not explicitly available in reviewed sources | Data not explicitly available in reviewed sources | Data not explicitly available in reviewed sources |
| This compound | Data not explicitly available in reviewed sources | Data not explicitly available in reviewed sources | Data not explicitly available in reviewed sources | Data not explicitly available in reviewed sources |
| 2,3-Diaminophenazine | -0.767 | Data not explicitly available in reviewed sources | Data not explicitly available in reviewed sources | Data not explicitly available in reviewed sources |
| Tetra-amino-phenazine | More negative than N-methylphthalimide | Data not explicitly available in reviewed sources | Data not explicitly available in reviewed sources | Data not explicitly available in reviewed sources |
Machine Learning Approaches in Phenazine Research
The vast chemical space of possible phenazine derivatives makes a purely experimental or even a comprehensive DFT-based screening computationally expensive and time-consuming. To address this challenge, machine learning (ML) has been integrated with computational chemistry to accelerate the discovery of new phenazine-based materials. acs.org
ML models are trained on datasets of phenazine derivatives where the redox potentials have been previously calculated using DFT. acs.org These models can then rapidly and accurately predict the redox potentials of new, unstudied phenazine derivatives based on their molecular structures. This hybrid DFT-ML approach has proven to be a powerful tool for the virtual screening of large libraries of compounds, significantly reducing the computational cost and time required to identify promising candidates. nih.gov
Several studies have demonstrated the successful application of machine learning in predicting the redox potentials of phenazine derivatives. In one such study, four different ML models were trained on a dataset of 151 phenazine derivatives, each with a single functional group. nih.gov These models achieved high prediction accuracies, with R² values greater than 0.74 on an external test set. nih.gov Remarkably, despite being trained on molecules with a single type of functional group, the models were able to predict the redox potentials of derivatives with multiple and different functional groups with good accuracy (R² > 0.7). nih.gov
The features used to train these ML models are typically derived from the molecular structure and can include 2D and 3D descriptors, as well as molecular fingerprints. chemrxiv.org The success of these models underscores their ability to capture the complex relationships between the molecular structure of a phenazine derivative and its resulting redox potential.
Table 2: Performance of Machine Learning Models in Predicting Redox Potentials of Phenazine Derivatives
| Machine Learning Model | Training Set Size | Test Set Performance (R²) | Key Finding | Reference |
| Various (4 models) | 151 derivatives | > 0.74 | Models trained on single-substituent derivatives can predict for multi-substituted ones. | nih.gov |
| Kernel Ridge Regression (KRR) & Support Vector Regression (SVR) | 189 derivatives | > 0.57 | Demonstrated feasibility of predicting redox potentials from a small, simple dataset. | researchgate.net |
The integration of machine learning into the research of phenazines represents a significant advancement, enabling the rapid exploration of a vast chemical space and accelerating the design of novel materials with tailored electrochemical properties for a range of applications.
Environmental Dynamics and Ecological Impact Research
Biodegradation Pathways and Mechanisms
Biodegradation, the breakdown of substances by microorganisms, is a key process in determining the environmental persistence of organic compounds. Studies have explored both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, as well as the roles of specific microbial strains.
While direct, extensive studies on the biodegradation of 2-aminophenazine itself are limited in the provided literature, research on related compounds offers context. For instance, diphenylamines (DPAs) have been shown to undergo microbial degradation under anaerobic conditions, including in sewage sludge, anoxic sediment-water batch enrichments, and cultures of sulfate-reducing bacteria researchgate.net. In these anaerobic environments, condensation reactions can occur, leading to the formation of various heterocyclic aromatic products. Specifically, this compound has been identified as a condensation product during the anaerobic metabolism of 2,4-diamino-diphenylamine (2,4-diamino-DPA) researchgate.net. This suggests that this compound can be generated within anaerobic environmental matrices as a result of the transformation of other precursor molecules. General principles of biodegradation indicate that organic chemicals are broken down through reactions such as hydrolysis, oxidation, and reduction, often involving microbial enzymes libretexts.org.
Research has identified specific bacterial strains capable of transforming related compounds. For example, sulfate-reducing bacterial strains, including Desulfovibrio sp., Desulfococcus sp., and Desulfomicrobium sp., have demonstrated the capacity to cometabolize various nitrodiphenylamines researchgate.net. Although these studies primarily focus on the degradation of nitrodiphenylamines and note this compound as a condensation product, they highlight the activity of microbial communities in anaerobic environments where such transformations occur. The presence of this compound as a product implies that microbial activity is involved in its environmental presence, either through its formation or potential subsequent degradation, though specific strains documented for the direct degradation of this compound were not detailed in the reviewed literature.
Abiotic Transformation Processes
Abiotic transformation refers to the degradation of chemical compounds through non-biological processes, primarily photolysis (degradation by light) and hydrolysis (degradation by water).
Photolysis and hydrolysis are significant abiotic pathways that influence the environmental fate of organic chemicals. Studies on phenazine (B1670421) derivatives, such as azidophenazines, have shown that photodecomposition can lead to the formation of various products, sometimes involving reactions with oxygen clockss.orgresearchgate.net. Hydrolysis has also been observed as a transformation process for related compounds clockss.orgresearchgate.netnih.gov. General guidelines for environmental fate studies, such as those for pesticides, emphasize the importance of investigating hydrolysis as a function of pH and temperature, and photolysis in aqueous solutions, often with simulated sunlight nih.govepa.gov. While specific quantitative data on the photolysis or hydrolysis rates of this compound were not detailed in the search results, these processes are recognized as potential environmental transformation routes for similar organic molecules.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2-Aminophenazine, and how can researchers optimize reaction yields?
- Methodological Answer : this compound synthesis typically involves condensation reactions of o-phenylenediamine derivatives with nitroso or carbonyl compounds under acidic or basic conditions. To optimize yields, researchers should systematically vary parameters such as temperature (e.g., 60–100°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reactants. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is critical to identify intermediate phases and minimize side reactions like intramolecular cyclization, a common challenge in aromatic amine syntheses .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy : UV-Vis spectroscopy (λmax ~300–400 nm for phenazine derivatives) and NMR (¹H/¹³C) to confirm aromatic proton environments and amine functional groups.
- Chromatography : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase to assess purity.
- Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (e.g., C₁₂H₁₀N₄ for this compound).
Cross-referencing data with NIST Chemistry WebBook or PubChem entries ensures accuracy .
Q. What solvent systems are suitable for dissolving this compound in experimental settings?
- Methodological Answer : this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol). For aqueous compatibility, use sonication or surfactants like SDS to enhance dispersion. Solubility data for analogous compounds (e.g., 2-Aminophenol) suggest temperature-dependent solubility in hot water (~50–80°C), which may apply to phenazine derivatives .
Advanced Research Questions
Q. How should researchers interpret contradictory spectral data (e.g., NMR vs. IR) for this compound derivatives?
- Methodological Answer : Contradictions often arise from impurities, tautomerism, or solvent effects. For example:
- NMR discrepancies : Aromatic proton splitting patterns may vary due to proton exchange in DMSO-d₆ vs. CDCl₃.
- IR anomalies : Amine N-H stretches (3300–3500 cm⁻¹) might overlap with O-H bands if residual solvent is present.
To resolve conflicts, repeat measurements under controlled conditions (dry solvents, inert atmosphere) and use complementary techniques like mass spectrometry (MS) or X-ray crystallography .
Q. What strategies mitigate side reactions during functionalization of this compound (e.g., azo coupling, alkylation)?
- Methodological Answer :
- Protection of amine groups : Use tert-butoxycarbonyl (Boc) or acetyl groups to prevent unwanted nucleophilic attacks.
- Catalyst selection : Employ palladium or copper catalysts for regioselective C-H functionalization.
- Kinetic control : Conduct reactions at low temperatures (−10°C to 0°C) to favor primary products over thermodynamically stable byproducts.
Case studies on analogous compounds (e.g., 2-Aminobenzoic acid derivatives) highlight the role of intramolecular cyclization as a competing pathway, requiring careful monitoring .
Q. How can computational modeling enhance the design of this compound-based materials (e.g., sensors, catalysts)?
- Methodological Answer :
- DFT calculations : Predict electronic properties (HOMO-LUMO gaps, redox potentials) to tailor optoelectronic applications.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) for drug development.
- Solvent modeling : Use COSMO-RS to optimize solubility parameters.
Validate models with empirical data from cyclic voltammetry or UV-Vis spectroscopy .
Q. What statistical approaches address variability in bioactivity assays involving this compound?
- Methodological Answer : Apply ANOVA or mixed-effects models to differentiate biological activity (e.g., antimicrobial IC₅₀) from experimental noise. For dose-response curves, use nonlinear regression (e.g., Hill equation) to quantify efficacy and potency. Replicate experiments across independent labs to confirm reproducibility, as suggested in studies on empirical contradiction analysis .
Data Analysis & Contradiction Management
Q. How should researchers resolve discrepancies between theoretical and experimental physicochemical properties (e.g., logP, pKa) of this compound?
- Methodological Answer : Discrepancies may arise from ionization effects or measurement artifacts. For example:
- logP (partition coefficient) : Compare experimental shake-flask method results with computational predictions (e.g., ChemAxon, ACD/Labs). Adjust for pH-dependent ionization using Henderson-Hasselbalch calculations.
- pKa : Use potentiometric titration with a glass electrode, ensuring ionic strength is controlled (e.g., 0.15 M KCl).
Cross-check with peer-reviewed databases like PubChem to identify outliers .
Q. What frameworks guide the integration of contradictory findings in this compound research publications?
- Methodological Answer : Adopt a "principal contradiction" framework:
Identify dominant variables (e.g., synthetic route, analytical method) influencing conflicting results.
Design controlled experiments to isolate these variables (e.g., same batch of compound, identical instrumentation).
Use meta-analysis to aggregate data from multiple studies, weighting results by sample size and methodological rigor.
This approach aligns with reliability-checking protocols in intelligent data analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
